molecular formula C8H15Br B13898500 1-(Bromomethyl)-3-ethylcyclopentane

1-(Bromomethyl)-3-ethylcyclopentane

Cat. No.: B13898500
M. Wt: 191.11 g/mol
InChI Key: GJUPWIZXMOOICB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-ethylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group at the first position and an ethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethylcyclopentane can be synthesized through the bromination of 3-ethylcyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-ethylcyclopentane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (RNH_2). These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to form corresponding carboxylic acids or ketones.

Major Products:

    Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or ketones, depending on the specific oxidizing agent and reaction conditions.

Scientific Research Applications

1-(Bromomethyl)-3-ethylcyclopentane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Medicinal Chemistry: It may be utilized in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-ethylcyclopentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs, allowing the nucleophile to attack the positively charged carbon atom. This process is facilitated by the polar aprotic solvent, which stabilizes the transition state.

Comparison with Similar Compounds

    1-(Bromomethyl)cyclopentane: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in substitution reactions.

    3-Ethylcyclopentane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    1-(Chloromethyl)-3-ethylcyclopentane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity due to the difference in leaving group ability.

Uniqueness: 1-(Bromomethyl)-3-ethylcyclopentane is unique due to the presence of both the bromomethyl and ethyl groups, which influence its reactivity and potential applications. The bromine atom provides a good leaving group for substitution reactions, while the ethyl group adds steric hindrance, affecting the compound’s overall reactivity.

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

1-(bromomethyl)-3-ethylcyclopentane

InChI

InChI=1S/C8H15Br/c1-2-7-3-4-8(5-7)6-9/h7-8H,2-6H2,1H3

InChI Key

GJUPWIZXMOOICB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)CBr

Origin of Product

United States

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